Cas no 160968-91-2 (1-(1-Acetylindolin-5-yl)propan-1-one)

1-(1-Acetylindolin-5-yl)propan-1-one is a synthetic organic compound featuring an indoline core substituted with an acetyl group at the 1-position and a propan-1-one moiety at the 5-position. This structure confers versatility as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of heterocyclic compounds. Its acetyl and carbonyl functionalities enhance reactivity, enabling selective modifications for targeted applications. The compound exhibits stability under standard handling conditions, facilitating its use in multi-step synthetic routes. Its well-defined molecular architecture makes it valuable for research in medicinal chemistry, where precise structural control is critical for bioactivity optimization. Suitable for controlled reactions, it serves as a key building block in specialized organic synthesis.
1-(1-Acetylindolin-5-yl)propan-1-one structure
160968-91-2 structure
商品名:1-(1-Acetylindolin-5-yl)propan-1-one
CAS番号:160968-91-2
MF:C13H15NO2
メガワット:217.2637
CID:1090280
PubChem ID:23003971

1-(1-Acetylindolin-5-yl)propan-1-one 化学的及び物理的性質

名前と識別子

    • 1-(1-Acetylindolin-5-yl)propan-1-one
    • 1-(1-acetyl-2,3-dihydroindol-5-yl)propan-1-one
    • HSHULNOIEDSBFV-UHFFFAOYSA-N
    • SCHEMBL5780390
    • SB65002
    • 1-acetyl-5-propionylindoline
    • 160968-91-2
    • DTXSID20629550
    • 1-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)propan-1-one
    • A906477
    • インチ: InChI=1S/C13H15NO2/c1-3-13(16)11-4-5-12-10(8-11)6-7-14(12)9(2)15/h4-5,8H,3,6-7H2,1-2H3
    • InChIKey: HSHULNOIEDSBFV-UHFFFAOYSA-N
    • ほほえんだ: CCC(C1=CC2=C(N(C(C)=O)CC2)C=C1)=O

計算された属性

  • せいみつぶんしりょう: 217.110278721g/mol
  • どういたいしつりょう: 217.110278721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 300
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.5

1-(1-Acetylindolin-5-yl)propan-1-one セキュリティ情報

  • ちょぞうじょうけん:Sealed in dry,2-8°C

1-(1-Acetylindolin-5-yl)propan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM146442-1g
1-(1-acetylindolin-5-yl)propan-1-one
160968-91-2 95%
1g
$464 2021-08-05
Ambeed
A708297-1g
1-(1-Acetylindolin-5-yl)propan-1-one
160968-91-2 95+%
1g
$405.0 2025-02-21
Alichem
A199007509-1g
1-(1-Acetylindolin-5-yl)propan-1-one
160968-91-2 95%
1g
$429.07 2022-04-02
Chemenu
CM146442-1g
1-(1-acetylindolin-5-yl)propan-1-one
160968-91-2 95%
1g
$446 2023-03-06

1-(1-Acetylindolin-5-yl)propan-1-one 関連文献

1-(1-Acetylindolin-5-yl)propan-1-oneに関する追加情報

Comprehensive Overview of 1-(1-Acetylindolin-5-yl)propan-1-one (CAS No. 160968-91-2): Properties, Applications, and Industry Insights

1-(1-Acetylindolin-5-yl)propan-1-one (CAS No. 160968-91-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This acetylindolin derivative is characterized by a propanone moiety attached to an indoline core, making it a valuable intermediate in synthetic chemistry. Its molecular formula, C13H15NO2, and precise molecular weight of 217.26 g/mol underscore its relevance in precision-driven industries.

The compound's chemical structure combines aromatic and aliphatic components, enabling diverse reactivity patterns. Researchers often explore its role in heterocyclic synthesis, particularly in constructing pharmacologically active scaffolds. Recent studies highlight its utility in developing central nervous system (CNS) targeting agents, aligning with growing interest in neurotherapeutics. The acetyl group enhances metabolic stability, a feature increasingly sought after in drug discovery pipelines.

From an industrial perspective, 1-(1-Acetylindolin-5-yl)propan-1-one exemplifies the shift toward high-value fine chemicals in global markets. Manufacturers prioritize its synthesis using green chemistry principles, responding to demands for sustainable production methods. Analytical techniques like HPLC and LC-MS ensure stringent quality control, addressing regulatory requirements for pharmaceutical intermediates.

Emerging applications include its potential as a fluorescence probe precursor in biochemical assays, capitalizing on the indoline ring's photophysical properties. This aligns with trends in diagnostic imaging and theragnostic development. Furthermore, its ketone functionality allows derivatization into various chiral auxiliaries, supporting asymmetric synthesis in API manufacturing.

Storage and handling recommendations emphasize protection from oxidative degradation, with inert atmosphere storage being optimal. The compound's physicochemical properties (e.g., melting point range 98-102°C, solubility in polar organic solvents) make it compatible with standard laboratory workflows. Patent literature reveals its incorporation into kinase inhibitor architectures, reflecting the pharmaceutical industry's focus on targeted therapies.

Market analysts note rising demand for CAS 160968-91-2 in Asia-Pacific research hubs, driven by expanding contract research organizations. Its cost-effective synthesis from commercially available indole derivatives enhances accessibility. Computational chemistry studies predict favorable ADMET profiles for its derivatives, stimulating further investigation into bioisosteric replacements in lead optimization.

Environmental considerations include its biodegradability potential under specific conditions, a factor increasingly scrutinized in EHS compliance. The compound's low ecotoxicity profile positions it favorably compared to traditional aromatic ketones. Recent process chemistry innovations have achieved atom-economical routes to its production, reducing waste generation in line with circular economy initiatives.

Academic interest focuses on its crystal packing behavior, with X-ray diffraction studies revealing intermolecular interactions valuable for materials science applications. The electron-rich indoline system enables participation in metal-catalyzed couplings, expanding its utility in cross-coupling reactions central to modern synthetic methodologies.

Quality specifications typically require ≥98% purity by chromatographic analysis, with strict limits on process-related impurities. Stability studies indicate satisfactory performance under standard laboratory conditions when protected from UV irradiation. These characteristics support its inclusion in multistep syntheses without compromising yield or purity.

Future research directions may explore its electrochemical properties for energy storage applications or as a ligand precursor in catalytic systems. The compound's versatility ensures continued relevance across life sciences and advanced materials sectors, reflecting broader trends toward multifunctional chemical building blocks.

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Amadis Chemical Company Limited
(CAS:160968-91-2)1-(1-Acetylindolin-5-yl)propan-1-one
A906477
清らかである:99%
はかる:1g
価格 ($):364.0